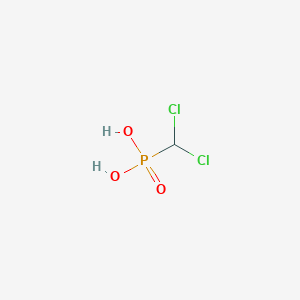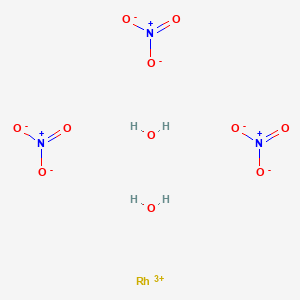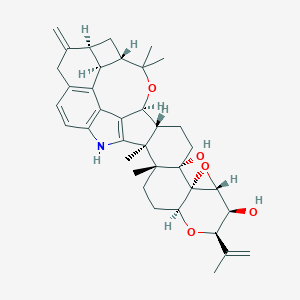
(Dichloromethyl)phosphonic acid
Descripción general
Descripción
(Dichloromethyl)phosphonic acid is an organophosphorus compound with the molecular formula CH₃Cl₂O₃P It is characterized by the presence of a dichloromethyl group attached to a phosphonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Dichloromethyl)phosphonic acid can be synthesized through the hydrolysis of its esters, such as dichloromethylphosphonates. The hydrolysis can be carried out under both acidic and basic conditions. For example, the hydrolysis of dichloromethylphosphonates with water in the presence of hydrochloric acid or sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave-assisted alkylation of phosphonic ester-acid derivatives. This method allows for efficient and rapid synthesis under solvent-free conditions, using alkyl halides and triethylamine as reagents .
Análisis De Reacciones Químicas
Types of Reactions
(Dichloromethyl)phosphonic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide as catalysts.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphonic acid and dichloromethane.
Substitution: Substituted phosphonic acids.
Aplicaciones Científicas De Investigación
(Dichloromethyl)phosphonic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (dichloromethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit vital enzymes such as glutamine synthetase, leading to the disruption of essential metabolic processes . This inhibition is achieved through the binding of the phosphonic acid moiety to the active site of the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid: The parent compound of (dichloromethyl)phosphonic acid, lacking the dichloromethyl group.
Dichloromethylphosphonates: Esters of this compound, used as intermediates in its synthesis.
Phosphinic acids: Similar in structure but contain a different functional group (phosphinate) instead of phosphonate.
Uniqueness
This compound is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids and phosphinic acids. This uniqueness makes it valuable in specific applications, such as the synthesis of specialized organophosphorus compounds and the development of new therapeutic agents.
Propiedades
IUPAC Name |
dichloromethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTGXVWLIBNABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156908 | |
| Record name | (Dichloromethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13113-88-7 | |
| Record name | (Dichloromethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dichloromethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)









